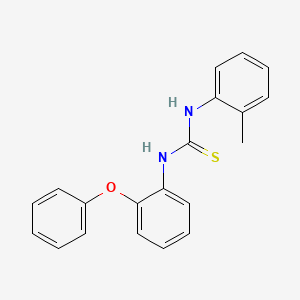![molecular formula C18H18N2OS B5778713 6-methoxy-4-methyl-2-[(3-methylbenzyl)thio]quinazoline](/img/structure/B5778713.png)
6-methoxy-4-methyl-2-[(3-methylbenzyl)thio]quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methoxy-4-methyl-2-[(3-methylbenzyl)thio]quinazoline is a chemical compound that belongs to the quinazoline family. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. The compound has been found to possess a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Wissenschaftliche Forschungsanwendungen
6-methoxy-4-methyl-2-[(3-methylbenzyl)thio]quinazoline has been extensively studied for its potential applications in medicinal chemistry. The compound has been found to possess anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to exhibit antiviral activity against the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV). Additionally, the compound has anti-inflammatory properties and has been investigated for its potential use in treating inflammatory diseases, such as rheumatoid arthritis.
Wirkmechanismus
The mechanism of action of 6-methoxy-4-methyl-2-[(3-methylbenzyl)thio]quinazoline is not fully understood. However, it has been suggested that the compound exerts its anticancer activity through the inhibition of cell proliferation and induction of apoptosis. It has also been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair. The compound's antiviral activity is thought to be due to its ability to inhibit viral replication by targeting specific viral enzymes. The anti-inflammatory activity of the compound is believed to be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
6-methoxy-4-methyl-2-[(3-methylbenzyl)thio]quinazoline has been found to have a range of biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to inhibit the activity of topoisomerase II, which plays a crucial role in DNA replication and repair. The compound's antiviral activity is due to its ability to inhibit viral replication by targeting specific viral enzymes. Additionally, the compound has anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-methoxy-4-methyl-2-[(3-methylbenzyl)thio]quinazoline in lab experiments is its broad range of biological activities. The compound has been found to possess anticancer, antiviral, and anti-inflammatory properties, making it a versatile tool for researchers. Additionally, the compound's mechanism of action is not fully understood, providing an opportunity for further research.
A limitation of using 6-methoxy-4-methyl-2-[(3-methylbenzyl)thio]quinazoline in lab experiments is its low solubility in water. This can make it challenging to work with in aqueous solutions. Additionally, the compound's mechanism of action is not fully understood, making it difficult to optimize its use in research.
Zukünftige Richtungen
There are several future directions for research on 6-methoxy-4-methyl-2-[(3-methylbenzyl)thio]quinazoline. One area of interest is the compound's potential as an anticancer agent. Further research is needed to determine the compound's efficacy and safety in animal models and clinical trials. Additionally, the compound's antiviral activity could be further explored, particularly in the context of emerging viral diseases. Finally, the compound's anti-inflammatory properties could be investigated for their potential use in treating inflammatory diseases, such as rheumatoid arthritis.
Conclusion:
6-methoxy-4-methyl-2-[(3-methylbenzyl)thio]quinazoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. The compound has been found to possess a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. While its mechanism of action is not fully understood, the compound's versatility makes it a valuable tool for researchers. Further research is needed to optimize its use in various applications and to determine its efficacy and safety in animal models and clinical trials.
Synthesemethoden
The synthesis of 6-methoxy-4-methyl-2-[(3-methylbenzyl)thio]quinazoline involves the reaction of 4-methyl-2-mercaptoquinazoline with 3-methylbenzyl chloride in the presence of a base. The reaction is carried out in an organic solvent, such as chloroform or dichloromethane, under reflux conditions. The resulting product is then purified through column chromatography to obtain a pure compound.
Eigenschaften
IUPAC Name |
6-methoxy-4-methyl-2-[(3-methylphenyl)methylsulfanyl]quinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-12-5-4-6-14(9-12)11-22-18-19-13(2)16-10-15(21-3)7-8-17(16)20-18/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRTXOGOIXGPFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC(=C3C=C(C=CC3=N2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-4-methyl-2-[(3-methylbenzyl)thio]quinazoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,5-dimethylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5778638.png)
![3,4-dimethoxy-N'-{[(3-methoxyphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5778639.png)
![[2,5-dimethyl-1-(1-naphthyl)-1H-pyrrol-3-yl]methanol](/img/structure/B5778646.png)

![N-{[(5-methyl-2-pyridinyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5778673.png)
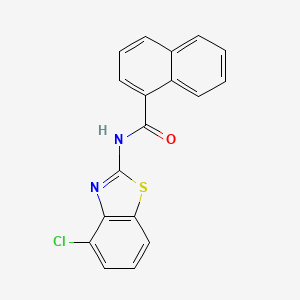
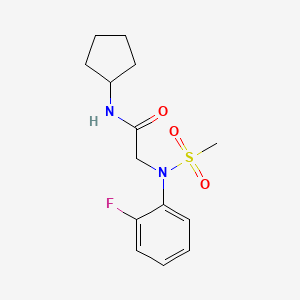
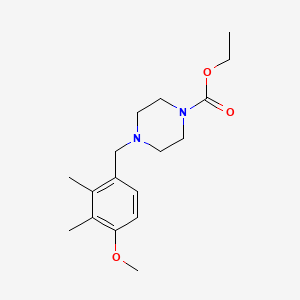
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(hydroxyimino)acetamide](/img/structure/B5778701.png)


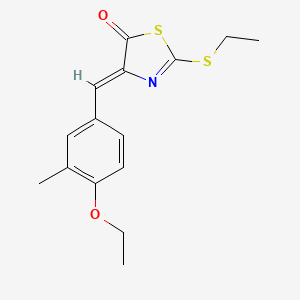
![5-(2-fluorophenyl)-4-[3-(4-morpholinyl)propyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5778724.png)
